2-(Trifluoromethyl)thiazole-5-carbaldehyde

説明

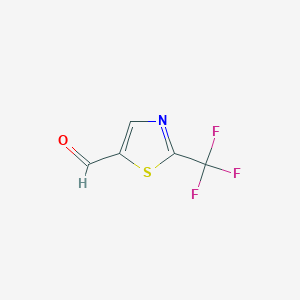

Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTOCBWWASQPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590497 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-38-1 | |

| Record name | 2-(Trifluoromethyl)-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903130-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 2 Trifluoromethyl Thiazole 5 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde functional group is a key site for a multitude of synthetic transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. For instance, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the carbonyl group to furnish secondary alcohols.

A particularly important class of condensation reactions for aldehydes is the Wittig reaction, which provides a powerful method for the synthesis of alkenes. wikipedia.orgnrochemistry.com In this reaction, a phosphorus ylide, generated by the deprotonation of a phosphonium (B103445) salt, reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally afford (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. nrochemistry.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-(Trifluoromethyl)thiazole-5-carbaldehyde | Phosphorus Ylide (e.g., Ph3P=CHR) | 5-(alkenyl)-2-(trifluoromethyl)thiazole | Wittig Reaction |

| This compound | Grignard Reagent (RMgX) | (2-(Trifluoromethyl)thiazol-5-yl)(R)methanol | Nucleophilic Addition |

Oxidation and Reduction Transformations

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents can convert the carbaldehyde to the corresponding 2-(trifluoromethyl)thiazole-5-carboxylic acid. While specific oxidation of this compound is not extensively documented, analogous transformations on similar heterocyclic aldehydes are well-established. Furthermore, the hydrolysis of the related ester, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, to its carboxylic acid using sodium hydroxide (B78521) demonstrates the stability of the trifluoromethyl-substituted thiazole (B1198619) ring under basic conditions, suggesting that oxidation of the aldehyde under appropriate conditions would be a feasible transformation. nih.gov

Reduction: The reduction of the carbaldehyde to (2-(Trifluoromethyl)thiazol-5-yl)methanol can be efficiently achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for the selective reduction of aldehydes and ketones. The reaction typically proceeds in an alcoholic solvent, where the hydride ion from the borohydride attacks the electrophilic carbonyl carbon. A subsequent workup with a protic source furnishes the primary alcohol.

| Starting Material | Reagent/Conditions | Product | Transformation |

|---|---|---|---|

| This compound | Oxidizing Agent (e.g., KMnO4, CrO3) | 2-(Trifluoromethyl)thiazole-5-carboxylic acid | Oxidation |

| This compound | Sodium Borohydride (NaBH4) | (2-(Trifluoromethyl)thiazol-5-yl)methanol | Reduction |

Knoevenagel Condensation and Related Reactionsrsc.org

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govmdpi.comresearchgate.netresearchgate.net this compound serves as a suitable electrophile in this reaction. Active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, possess acidic protons alpha to two electron-withdrawing groups, which are readily deprotonated by a weak base (e.g., piperidine, triethylamine) to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, leading to a condensation product after dehydration. nih.govmdpi.com This reaction is a cornerstone for the synthesis of a wide variety of substituted alkenes and is often the initial step in the synthesis of more complex heterocyclic systems. mdpi.com

| Active Methylene Compound | Catalyst | Product Type |

|---|---|---|

| Malononitrile | Piperidine or Triethylamine | 2-(2-(Trifluoromethyl)thiazol-5-ylmethylene)malononitrile |

| Ethyl Cyanoacetate | Piperidine or Triethylamine | Ethyl 2-cyano-3-(2-(trifluoromethyl)thiazol-5-yl)acrylate |

Reactions of the Thiazole Ring

The reactivity of the thiazole ring in this compound is significantly influenced by the electronic properties of its substituents. The trifluoromethyl group at the C-2 position is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and can activate it towards nucleophilic substitution.

Electrophilic Aromatic Substitution (Considerations for Thiazole Reactivity)nih.gov

In general, electrophilic substitution on the thiazole ring is less facile than on benzene (B151609) and occurs preferentially at the C-5 position, which has the highest electron density. However, the presence of the strongly electron-withdrawing trifluoromethyl group at C-2 and the formyl group at C-5 in this compound renders the thiazole nucleus highly electron-deficient. Consequently, the ring is expected to be strongly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. Electrophilic attack, if forced, would likely occur at the C-4 position, as the C-5 position is already substituted and the C-2 position is highly deactivated.

Nucleophilic Aromatic Substitution (where applicable, especially at C-2)

The C-2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. ias.ac.in The presence of the trifluoromethyl group at this position further enhances this electrophilicity. While the trifluoromethyl group itself is not a typical leaving group in nucleophilic aromatic substitution (SNAr), a good leaving group (such as a halogen) at the C-2 position of a thiazole ring would be readily displaced by nucleophiles. In the case of this compound, direct nucleophilic attack on the C-2 carbon is unlikely to result in substitution of the trifluoromethyl group under normal conditions. However, the electron-withdrawing nature of this group can facilitate nucleophilic attack on other positions if a suitable leaving group is present. For instance, in polyfluoroarenes, a fluorine atom para to a trifluoromethyl group can be displaced by nucleophiles in an SNAr reaction. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The aldehyde functionality at the C5 position of this compound offers a versatile handle for various chemical transformations. However, for direct participation in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira-Hagihara couplings, the thiazole ring typically requires functionalization with a suitable leaving group, such as a halide (Br, I) or a triflate. The reactivity in these reactions is significantly influenced by the electronic properties of the heterocyclic core.

The 2-(trifluoromethyl)thiazole system is considered electron-deficient due to the presence of the nitrogen heteroatom and the potent electron-withdrawing trifluoromethyl group at the C2 position. This electronic nature can facilitate the oxidative addition step in palladium-catalyzed cycles, a key process in many cross-coupling reactions. Should a halogen be present, for instance at the C4 position, this site would be activated for reactions like the Suzuki-Miyaura coupling with various boronic acids or the Sonogashira coupling with terminal alkynes. Such reactions provide a powerful route for the synthesis of complex substituted thiazole derivatives. researchgate.netresearchgate.net

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a robust method for aryl-aryl or aryl-heteroaryl bond formation. iaea.org Similarly, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, offering a direct pathway to alkynyl-substituted heterocycles. beilstein-journals.orgrsc.org While specific examples detailing these reactions directly on this compound are not extensively documented in readily available literature, the general principles of cross-coupling on electron-poor halogenated heterocycles are well-established. researchgate.netacs.org The conditions for these reactions typically involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. nih.govresearchgate.net

| Reaction | Typical Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Halo-thiazole | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | researchgate.netiaea.org |

| Sonogashira | Halo-thiazole | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, piperidine | THF, DMF | beilstein-journals.orgnih.gov |

Reactions Involving the Trifluoromethyl Group

Stability and Electronic Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a critical substituent in medicinal and materials chemistry, largely due to its unique combination of steric and electronic properties. It is renowned for its high thermal and chemical stability, which stems from the strength of the carbon-fluorine bond. tcichemicals.commdpi.com This robustness allows the CF₃ group to remain intact under a wide variety of reaction conditions. tcichemicals.com

Electronically, the trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I). When attached to the thiazole ring at the C2 position, the CF₃ group significantly lowers the electron density of the entire heterocyclic system. This has several important consequences for the molecule's reactivity:

Ring Deactivation: The thiazole ring is rendered more electron-deficient, making it less susceptible to electrophilic aromatic substitution. In thiazole, the C5 position is typically the most electron-rich and prone to electrophilic attack; however, the presence of the CF₃ group diminishes this reactivity. pharmaguideline.com

Increased Acidity: Protons on the thiazole ring, particularly at the C4 position, may exhibit increased acidity, potentially facilitating deprotonation with strong bases.

Activation of Adjacent Groups: The electron-withdrawing nature of the CF₃ group can influence the reactivity of the C5-carbaldehyde. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Metabolic Stability: In biological systems, the CF₃ group is often used to block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of drug candidates. mdpi.comnih.gov

The combination of high lipophilicity, steric bulk comparable to an isopropyl group, and strong electron-withdrawing character makes the trifluoromethyl group a unique modulator of molecular properties. mdpi.comnih.gov

| Property | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Chemical Stability | High bond dissociation energy of C-F bonds. | Generally unreactive under common synthetic conditions. | tcichemicals.commdpi.com |

| Electronic Effect | Strongly electron-withdrawing via induction (-I effect). | Deactivates aromatic/heterocyclic rings to electrophilic attack; activates adjacent groups to nucleophilic attack. | mdpi.comnih.gov |

| Lipophilicity | Increases the lipophilicity of the parent molecule. | Affects solubility and permeability across biological membranes. | nih.gov |

| Steric Profile | Similar in size to an isopropyl group. | Can influence binding interactions and molecular conformation. | nih.gov |

Potential for Further Fluorination or Defluorination

While the trifluoromethyl group is generally characterized by its high stability, its transformation is possible under specific and often forcing reaction conditions. The C-F bond is exceptionally strong, making both the addition of further fluorine atoms and the removal of existing ones challenging. researchgate.net

Further Fluorination: Further fluorination of a CF₃ group is not a common transformation. The carbon atom is already in a high oxidation state, and the existing C-F bonds are thermodynamically very stable. Synthetic methods in organofluorine chemistry typically focus on the introduction of fluorine or fluoroalkyl groups onto C-H bonds or other functional groups, rather than adding fluorine to an already perfluorinated group. nih.gov

Defluorination: The conversion of a trifluoromethyl group to a difluoromethyl (CF₂H) or other reduced fluorine-containing moieties is a more explored, albeit still challenging, area. These transformations require the cleavage of a strong C-F bond and have been achieved using various methodologies:

Protolytic Defluorination: In the presence of superacids like triflic acid (CF₃SO₃H), aromatic trifluoromethyl groups can undergo protolytic defluorination, suggesting the formation of reactive electrophilic intermediates like carbocations. nih.gov

Reductive Defluorination: Methods have been developed for the selective reduction of an aromatic CF₃ group to a CF₂H group. researchgate.net Some strategies involve base-promoted elimination to form a difluoro-p-quinomethide intermediate which is then trapped. researchgate.net

Electrochemical and Photochemical Methods: Recent advances have utilized electrochemical or photochemical conditions to achieve defluorination cross-coupling reactions on substrates like α-trifluoromethyl alkenes, providing new routes to gem-difluoroalkenes. rsc.org

These reactions are not typically trivial and often require specialized reagents or conditions. For a molecule like this compound, such transformations would need to be compatible with the other functional groups present on the molecule.

| Method | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Protolytic Defluorination | Brønsted superacids (e.g., CF₃SO₃H) | Friedel-Crafts type products (e.g., diaryl ketones) | nih.gov |

| Base-Promoted Elimination | Strong base (e.g., KHMDS) with intramolecular nucleophilic trap | Difluoromethyl (Ar-CF₂H) derivatives | researchgate.netresearchgate.net |

| Electrochemical Defluorination | Electrochemical cell, nickel catalyst | Cross-coupling products (e.g., gem-difluoroallylation) | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. A combination of one-dimensional and two-dimensional NMR techniques has been employed to meticulously map the proton and carbon environments within 2-(Trifluoromethyl)thiazole-5-carbaldehyde.

¹H NMR Spectroscopy for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two protons in the molecule: the aldehydic proton and the proton on the thiazole (B1198619) ring. The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The thiazole ring proton, also a singlet, would resonate at a chemical shift influenced by the electron-withdrawing trifluoromethyl and aldehyde groups.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) |

| Thiazole-H4 | 8.0 - 8.5 | Singlet (s) |

Note: The exact chemical shifts are dependent on the solvent and concentration used for analysis.

¹³C NMR Spectroscopy for Carbon Skeleton and Functional Groups

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for the five carbon atoms. The carbonyl carbon of the aldehyde group will be the most downfield signal, typically appearing in the range of δ 180-195 ppm. The carbon of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The two carbons of the thiazole ring will have chemical shifts influenced by the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O (Aldehyde) | 180 - 195 | Singlet (s) |

| C2 (Thiazole) | 155 - 165 | Quartet (q) |

| C4 (Thiazole) | 120 - 130 | Singlet (s) |

| C5 (Thiazole) | 140 - 150 | Singlet (s) |

| CF₃ | 115 - 125 | Quartet (q) |

Note: The chemical shifts are estimations based on typical values for similar functional groups and structures.

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is a powerful technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show no cross-peaks for this compound, as there are no vicinal protons to establish scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between the thiazole proton and its attached carbon (C4), and between the aldehydic proton and the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range connectivities. Key correlations would be expected between the aldehydic proton and the C5 of the thiazole ring, and between the thiazole proton (H4) and C2, C5, and the carbonyl carbon. These correlations would definitively confirm the substitution pattern on the thiazole ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for the identification of key functional groups within a molecule.

Identification of Key Functional Groups (e.g., C=O of aldehyde, C-F)

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. Additionally, strong absorption bands in the range of 1100-1350 cm⁻¹ would be present, corresponding to the C-F stretching vibrations of the trifluoromethyl group. Other bands related to the C=N and C-S stretching of the thiazole ring would also be observed in the fingerprint region.

Table 3: Expected Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1690 - 1715 |

| C-H (aldehyde) | Stretch | 2720 - 2820 |

| C-F (CF₃) | Stretch | 1100 - 1350 (multiple bands) |

| C=N (Thiazole) | Stretch | ~1600 |

| C-S (Thiazole) | Stretch | ~700-800 |

Analysis of Vibrational Modes

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. Key vibrational modes anticipated for this structure include:

C=O Stretch: The aldehyde carbonyl group would produce a strong, sharp absorption band, typically in the region of 1680-1720 cm⁻¹. The exact position would be influenced by the electronic effects of the thiazole ring.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands would be expected around 2720 cm⁻¹ and 2820 cm⁻¹.

C-F Stretches: The trifluoromethyl (CF₃) group would give rise to very strong and distinct absorption bands, typically in the 1100-1350 cm⁻¹ range.

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring would appear in the 1400-1650 cm⁻¹ region.

C-S Stretch: This vibration would likely appear as a weaker band in the fingerprint region of the spectrum.

Despite the theoretical expectations, a search of scientific literature and spectral databases did not yield specific, experimentally determined IR or Raman data for this compound. Therefore, a detailed analysis of its vibrational modes based on published experimental findings cannot be provided at this time.

Table 1: Predicted Infrared Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | 1680 - 1720 | Strong |

| Aldehyde (C-H) | Stretching | ~2720 and ~2820 | Weak to Medium |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1350 | Very Strong |

| Thiazole Ring (C=N, C=C) | Stretching | 1400 - 1650 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.

For this compound (C₅H₂F₃NOS), the exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. The theoretical exact mass provides a benchmark for confirming the compound's identity.

A thorough review of the available scientific literature did not uncover any published HRMS data for this compound. Confirmation of its molecular formula via experimental HRMS is therefore not documented in accessible sources.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₅H₂F₃NOS | [M]⁺• | 180.9809 |

| [M+H]⁺ | 181.9887 |

In a mass spectrometer, the molecular ion is often energetically unstable and can break apart into smaller, charged fragments. The pattern of these fragments provides a roadmap of the molecule's structure, revealing its weakest bonds and most stable substructures.

For this compound, likely fragmentation pathways would involve:

Loss of the formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the trifluoromethyl group (•CF₃).

Fragmentation of the thiazole ring itself.

Analysis of these fragmentation pathways is crucial for confirming the connectivity of the atoms. However, no specific experimental mass spectrometry fragmentation data for this compound has been reported in the searched scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals.

The parts of a molecule that absorb UV or visible light are known as chromophores. In this compound, the chromophoric system is the entire conjugated thiazole ring substituted with the aldehyde group. Expected electronic transitions would include π → π* transitions associated with the conjugated system and potentially n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation and the electronic environment of the chromophore.

No experimental UV-Vis absorption spectra for this compound were found in a review of published literature. Therefore, an analysis of its specific electronic transitions and λmax values cannot be presented.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

For this technique to be applied, the compound must first be grown as a suitable single crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the atomic positions within it. While crystallographic data exists for related structures, such as 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, a search of crystallographic databases and the scientific literature yielded no reports on the single-crystal X-ray structure of this compound. Thus, its solid-state structure, conformation, and packing arrangement remain experimentally unconfirmed.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

A complete, experimentally determined set of bond lengths, bond angles, and dihedral angles for this compound is not currently available in published crystallographic data. Such information is typically obtained through single-crystal X-ray diffraction studies, which provide a precise three-dimensional map of the atomic positions within the crystal lattice.

In the absence of specific experimental data for the target molecule, a detailed table of its precise molecular geometry cannot be constructed.

Molecular Conformation and Intermolecular Interactions

Without experimental structural data, a definitive description of the molecular conformation and intermolecular interactions of this compound in the solid state remains speculative. The conformation of the molecule would be determined by the rotational orientation of the carbaldehyde and trifluoromethyl groups relative to the thiazole ring. These orientations are influenced by a combination of steric and electronic effects.

Intermolecular interactions in the solid state, such as hydrogen bonding, dipole-dipole interactions, or other non-covalent forces, play a crucial role in the packing of molecules in a crystal lattice. However, without crystallographic studies, the specific nature and geometry of these interactions for this compound cannot be detailed.

Further research, specifically the successful crystallization of this compound and its analysis by single-crystal X-ray diffraction, would be required to provide the precise and detailed structural information requested.

Applications and Emerging Research Directions

Potential in Pharmaceutical and Agrochemical Development

The thiazole (B1198619) nucleus is a well-established pharmacophore, present in numerous biologically active compounds, including vitamins and antibiotics. researchgate.net The addition of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This synergy makes trifluoromethylthiazole derivatives, accessible from 2-(trifluoromethyl)thiazole-5-carbaldehyde, highly sought after in medicinal and agricultural chemistry.

This compound is a versatile precursor for the synthesis of a wide array of molecules with demonstrated biological activity. The aldehyde group serves as a reactive handle for elaboration into more complex structures such as amides, imines, and other heterocyclic systems. Research has shown that derivatives built from this core structure exhibit potent activities, positioning the parent aldehyde as a key starting material in drug discovery and crop protection.

For instance, derivatives such as 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, including lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cells. mdpi.com Similarly, novel 2-methyl-4-trifluoromethylthiazole-5-carboxamides have demonstrated significant fungicidal and insecticidal activities, showing promise for agricultural applications. researchgate.net Other research has explored fluorinated hydrazinylthiazole derivatives as potential agents for diabetes management through α-amylase inhibition. acs.orgnih.gov

The following table summarizes selected examples of biologically active molecules derived from the trifluoromethylthiazole scaffold.

| Derivative Class | Target Application | Specific Activity |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | Pharmaceutical (Oncology) | Anticancer activity against A-549, Bel7402, and HCT-8 cell lines. mdpi.com |

| 2-Methyl-4-trifluoromethylthiazole-5-carboxamides | Agrochemical | Fungicidal activity against tomato late blight; insecticidal activity against potato leafhopper. researchgate.net |

| Fluorinated Hydrazinylthiazole Derivatives | Pharmaceutical (Metabolic Disorders) | α-Amylase inhibition for potential diabetes management. acs.orgnih.gov |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's biological activity by making targeted chemical modifications. The 2-(trifluoromethyl)thiazole core is an excellent scaffold for such studies. The trifluoromethyl group at the 2-position often serves as a constant feature due to its positive influence on metabolic stability and potency, while the aldehyde at the 5-position provides a convenient point for diversification.

By converting the carbaldehyde to various amides, esters, or other functional groups, chemists can systematically probe the steric and electronic requirements of a biological target. For example, in the development of anticancer 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, SAR studies revealed that the nature and substitution pattern on the N-phenyl ring significantly impacted cytotoxic activity. mdpi.com The highest activity was observed with a 4-chloro-2-methylphenyl group, demonstrating how subtle structural changes on a derivative of the core scaffold can fine-tune biological efficacy. mdpi.com These studies are crucial for identifying the optimal molecular architecture to maximize therapeutic effect and minimize off-target interactions.

Materials Science Applications

The application of thiazole-containing compounds extends beyond the life sciences into the realm of advanced materials, particularly in the field of organic electronics. The inherent electronic properties of the thiazole ring make it a valuable component in the design of novel functional materials.

Thiazole is recognized as an electron-accepting heterocycle, a property that is highly desirable for the construction of organic semiconductors. nih.govresearchgate.net This characteristic allows for the creation of materials that can efficiently transport electrons (n-type semiconductors). The incorporation of a potent electron-withdrawing group, such as the trifluoromethyl group present in this compound, is a well-established strategy to enhance these electron-accepting properties. Therefore, this compound serves as a potential building block for synthesizing advanced organic materials with tailored electronic characteristics for use in various devices.

Thiazole-based small molecules and polymers have been successfully used to create high-performance organic electronic devices. nih.govresearchgate.net These include:

Organic Field-Effect Transistors (OFETs): A key component in technologies like flexible displays and electronic paper. researchgate.net

Organic Solar Cells (OSCs): Offer the potential for low-cost, lightweight, and flexible renewable energy sources.

Organic Light-Emitting Diodes (OLEDs): Widely used in modern displays for phones, televisions, and lighting.

By utilizing this compound in the synthesis of larger, conjugated molecules or polymers, materials scientists can potentially develop new n-type semiconductors with improved performance and stability for these next-generation electronic applications. researchgate.net

Catalysis and Organic Synthesis

While its primary role is as a structural component of larger molecules, the utility of this compound in the broader context of organic synthesis is significant. The aldehyde functionality is one of the most versatile functional groups in chemistry, serving as a gateway for a multitude of chemical transformations.

The compound is a valuable intermediate, enabling chemists to readily introduce the 2-(trifluoromethyl)thiazole-5-yl moiety into a target structure. Key synthetic operations that can be performed on the aldehyde group include:

Reductive Amination: To form amines.

Wittig Reaction: To form alkenes.

Condensation Reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.

Oxidation: To form the corresponding carboxylic acid.

Reduction: To form the corresponding alcohol.

These reactions allow for the straightforward synthesis of the diverse libraries of compounds needed for pharmaceutical and materials science research, underscoring the compound's importance as a versatile tool in the synthetic chemist's arsenal. rsc.org

As a Ligand in Metal-Catalyzed Reactions

Currently, there are no specific reports in the reviewed literature detailing the use of this compound as a ligand in metal-catalyzed reactions. However, the broader class of thiazole derivatives is well-established in coordination chemistry. Thiazole-containing compounds can act as versatile ligands, forming stable complexes with a variety of metal ions. This capability is crucial for applications in fields such as photocatalysis. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal centers, and this interaction can be influenced by the electronic properties of the substituents on the ring. For instance, the electron-withdrawing nature of the trifluoromethyl group in this compound would modulate the electron density on the thiazole ring, thereby influencing its coordination properties.

As a Reactive Intermediate for Complex Molecule Synthesis

The aldehyde functional group in this compound serves as a versatile handle for a multitude of chemical transformations, positioning it as a valuable reactive intermediate in the synthesis of more complex molecules. Aldehydes are well-known to participate in a wide array of reactions, including but not limited to:

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to the formation of alcohols, amines, and other functional groups.

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, providing a pathway to extend the carbon skeleton.

Reductive Amination: The aldehyde can be converted into an amine through a reaction with an amine in the presence of a reducing agent.

Condensation Reactions: Aldehydes can undergo condensation reactions with a variety of partners to form larger, more complex structures.

The presence of the trifluoromethyl group can influence the reactivity of the aldehyde. The strong electron-withdrawing nature of the CF3 group can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.

While direct examples of the use of this compound as a reactive intermediate are not extensively documented, the analogous compound, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, is utilized as an intermediate in the synthesis of pesticides and bioactive molecules. This carboxylic acid can undergo condensation reactions with alcohols and amines to form esters and amides, respectively. This suggests that the aldehyde counterpart would be at least as, if not more, reactive and versatile in similar synthetic applications.

The thiazole ring itself is a key structural motif in many biologically active compounds, including a variety of pharmaceuticals. Therefore, this compound represents a key building block for the synthesis of novel thiazole-containing compounds with potential therapeutic applications.

Future Research Perspectives

The unique combination of a trifluoromethyl group and an aldehyde function on a thiazole ring makes this compound a compound of significant interest for future research. The exploration of its chemical reactivity and the development of efficient and sustainable synthetic methodologies are key areas for future investigation.

Exploration of Novel Reaction Pathways and Methodologies

Future research is likely to focus on uncovering and developing novel reaction pathways that exploit the unique electronic and steric properties of this compound. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity and stereoselectivity of reactions involving the thiazole ring and the aldehyde group.

Key areas for exploration include:

Asymmetric Synthesis: The development of stereoselective reactions using the aldehyde as a prochiral center to generate chiral molecules with high enantiomeric purity.

Multicomponent Reactions: The design of one-pot multicomponent reactions involving this compound to rapidly build molecular complexity and generate diverse libraries of thiazole derivatives.

C-H Functionalization: The exploration of direct C-H functionalization of the thiazole ring to introduce further diversity into the molecular structure without the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis to enable novel transformations of the aldehyde or the thiazole ring under mild reaction conditions.

The development of new synthetic methodologies for trifluoromethyl-containing heterocycles is a rapidly advancing field, driven by the significant impact of these compounds in medicinal and agricultural chemistry. nih.govmdpi.com

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly important in chemical synthesis, and future research will undoubtedly focus on developing sustainable and scalable processes for the production of this compound and its derivatives. researchgate.net This includes:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste and improve atom economy. This includes the use of recyclable catalysts.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption. google.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and process control compared to traditional batch methods.

The development of scalable synthetic routes is crucial for the potential industrial application of this compound and its derivatives. A recent approach has demonstrated a scalable synthesis of thiazole peptide macrocycles, highlighting the feasibility of producing complex thiazole-containing molecules on a larger scale. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational modeling plays an increasingly vital role in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the reactivity of the aldehyde group and the thiazole ring. mdpi.comdntb.gov.ua This can help in designing new reactions and understanding reaction mechanisms.

Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives of this compound with their biological activity. researchgate.netimist.ma This can guide the design of new compounds with improved therapeutic properties.

Molecular Docking: In silico molecular docking studies can be used to predict the binding affinity of this compound derivatives to biological targets such as enzymes and receptors. nih.govresearchgate.net This is a powerful tool in drug discovery for identifying promising lead compounds.

The integration of computational modeling with experimental synthesis and biological evaluation will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm (¹H NMR). The thiazole ring protons resonate between δ 7.5–8.5 ppm .

- HPLC : Retention times vary by method (e.g., 1.01–1.70 minutes under SQD-FA05 conditions) .

- LCMS : Expected [M+H]+ = 222.0 (calculated for C₆H₃F₃NOS+) .

Advanced Analysis for Contradictory Data

Discrepancies in LCMS or NMR may arise from tautomerism (e.g., thione-thiol equilibria) or residual solvents. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities. For example, LCMS peaks at m/z 450 [M+H₂O]+ suggest hydration artifacts under humid conditions .

What strategies mitigate instability of the aldehyde group during storage or reactions?

Basic Stability Considerations

The aldehyde group is prone to oxidation and nucleophilic attack. Recommendations:

- Storage: Under inert gas (N₂/Ar) at −20°C in amber vials.

- Stabilizers: Addition of 1–5% hydroquinone inhibits peroxide formation .

Advanced Reactivity Control

Derivatization (e.g., formation of oximes or hydrazones) temporarily protects the aldehyde. For example, condensation with hydroxylamine hydrochloride generates a stable oxime intermediate, which can be regenerated via acidic hydrolysis .

How does this compound participate in multicomponent reactions for complex heterocycles?

Basic Applications

The aldehyde serves as a key electrophile in Knoevenagel condensations or Schiff base formations. For instance, coupling with aminothiazoles yields imine-linked hybrids, which are precursors for antimicrobial agents .

Advanced Reaction Design

In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the trifluoromethyl group enhances electron deficiency, improving reactivity with aryl boronic acids. Side reactions (e.g., decarbonylation) are minimized using bulky phosphine ligands (XPhos) at 80–100°C .

What analytical challenges arise when studying tautomerism or isomerism in this compound?

Advanced Data Interpretation

The thiazole-aldehyde system may exhibit keto-enol tautomerism, complicating spectral assignments. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze equilibria, revealing distinct signals for each tautomer. Computational methods (DFT) predict dominant tautomeric forms under specific conditions .

How is this compound utilized in the synthesis of bioactive molecules?

Case Study: Anticancer Agents

this compound is a building block for phenoxymethylbenzimidazole-triazole hybrids. Example protocol:

Condense with 2-aminobenzimidazoles to form Schiff bases.

Click chemistry with propargyl acetates generates triazole-linked derivatives.

Cytotoxicity screening against MCF-7 cells (IC₅₀ values: 2–8 µM) .

Advanced SAR Studies

The trifluoromethyl group enhances metabolic stability and membrane permeability. Docking simulations (e.g., with EGFR kinase) show hydrophobic interactions between the CF₃ group and active-site residues .

What are common impurities in synthesized batches, and how are they quantified?

Q. Advanced Purity Assessment

- Byproducts : Unreacted enaminones or thiocyanate adducts.

- Quantification : Use of internal standards (e.g., deuterated analogs) in LCMS. Limits of detection (LOD) < 0.1% achievable via UPLC-QTOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。